molecular formula C13H24N2O3 B11097189 3-(Dimethylamino)-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one

3-(Dimethylamino)-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B11097189
M. Wt: 256.34 g/mol
InChI Key: FCZORKXWWQTORC-UHFFFAOYSA-N
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Description

3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes an oxazolone ring, a dimethylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the oxazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolone ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolone ring may produce an amine.

Scientific Research Applications

3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE: shares similarities with other oxazolone derivatives and compounds containing dimethylamino and hydroxy groups.

Uniqueness

What sets 3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-1,3-OXAZOLAN-2-ONE apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H24N2O3/c1-10(2)8-7-9-12(3)13(4,17)15(14(5)6)11(16)18-12/h8,17H,7,9H2,1-6H3

InChI Key

FCZORKXWWQTORC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)N(C)C)(C)O)C)C

Origin of Product

United States

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